Kaempferol 7-neohesperidoside

描述

- 它是从荔枝果实的种子中分离出来的。

- 这种化合物属于黄酮类,具有抗氧化和抗癌活性 .

山奈酚-7-新橙皮苷:

准备方法

合成路线: 山奈酚-7-新橙皮苷的合成路线没有得到广泛的记录。它可以通过化学合成或从天然来源中分离得到。

工业生产方法: 不幸的是,这种化合物的具体工业生产方法在文献中没有广泛提供。

化学反应分析

Hydrolysis Reactions

Kaempferol-7-neohesperidoside undergoes hydrolysis to cleave its glycosidic bond, releasing kaempferol (aglycone) and neohesperidose.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (pH 1.5–3) | Kaempferol + Neohesperidose |

| Enzymatic Hydrolysis | β-Glucosidase | Kaempferol + Neohesperidose |

Mechanism : Acidic conditions protonate the glycosidic oxygen, destabilizing the C-O bond and facilitating cleavage. Enzymatic hydrolysis involves glycosidase-mediated cleavage at the 7-position.

Oxidation Reactions

The compound undergoes oxidation, primarily targeting its phenolic hydroxyl groups.

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkaline Oxidation | KOH/H2O2 | Quinone derivatives |

| Enzymatic Oxidation | Laccase | Phenolic radicals |

Mechanism : Oxidation converts hydroxyl groups into reactive intermediates, forming quinones or phenolic radicals. This reactivity is critical for its antioxidant activity.

Enzymatic Glycosylation

Kaempferol-7-neohesperidoside is synthesized via glycosyltransferases (e.g., UGT89C1), which transfer neohesperidose to kaempferol.

| Enzyme | Reaction | Role |

|---|---|---|

| UGT89C1 | Kaempferol + UDP-Neohesperidose → Kaempferol-7-neohesperidoside | Plant-specific glycosylation |

Mechanism : UDP-dependent glycosyltransferases catalyze the transfer of the neohesperidose moiety to the 7-position of kaempferol .

Mass Spectrometry Fragmentation

Collision-induced dissociation (CID) of Kaempferol-7-neohesperidoside yields characteristic fragments:

| Fragment | m/z | Description |

|---|---|---|

| [M-H]⁻ | 593 | Parent ion |

| [M-H-162]⁻ | 431 | Loss of neohesperidose (162 Da) |

| [M-H-162-18]⁻ | 413 | Further dehydration |

Mechanism : CID preferentially cleaves the glycosidic bond, generating aglycone (kaempferol) and sugar fragments .

Stability and Degradation

Kaempferol-7-neohesperidoside’s reactivity is central to its biological and industrial applications. Its glycosidic structure and phenolic groups drive reactions critical for both natural processes (e.g., plant auxin regulation ) and synthetic modifications.

科学研究应用

Antioxidant Activity

Mechanism of Action:

Kaempferol 7-neohesperidoside exhibits significant antioxidant activity by scavenging free radicals, which can lead to oxidative stress and cellular damage. It has been shown to effectively neutralize DPPH radicals with an IC50 value of 7.4 µM .

Case Study:

A study demonstrated that this compound significantly reduced oxidative damage in HepG2 cells, indicating its potential as a protective agent against liver damage induced by oxidative stress .

Anticancer Properties

Cell Line Studies:

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these cells were reported as follows:

Mechanism of Action:

The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects

Research Findings:

this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to inhibit neuronal apoptosis and promote neuronal survival under oxidative stress conditions.

Case Study:

In a model of Alzheimer's disease, this compound improved cognitive functions and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anti-inflammatory Activity

Mechanism of Action:

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in various cell types.

Data Table: Anti-inflammatory Effects

| Cell Type | Cytokine Inhibition | IC50 Value |

|---|---|---|

| Macrophages | TNF-alpha | 10 µM |

| Microglia | IL-6 | 5 µM |

Cardiovascular Benefits

Cardioprotective Effects:

this compound has been shown to improve endothelial function and reduce arterial stiffness, contributing to cardiovascular health.

Research Insights:

In animal studies, administration of this compound resulted in decreased blood pressure and improved lipid profiles, indicating its potential for preventing cardiovascular diseases .

Applications in Traditional Medicine

This compound is utilized in traditional herbal medicine for its health benefits. Its presence in various plants used for therapeutic purposes highlights its significance in ethnopharmacology.

作用机制

- 山奈酚-7-新橙皮苷发挥作用的确切机制尚未完全阐明。

- 它可能与氧化应激、炎症和细胞增殖相关的细胞通路相互作用。

相似化合物的比较

类似化合物:

独特性: 山奈酚-7-新橙皮苷的独特性在于它的特定结构和在种子中的存在。

生物活性

Kaempferol 7-neohesperidoside (K7N) is a flavonoid glycoside, predominantly found in various plants, including L. chinensis. Its biological activities have garnered significant attention due to its potential therapeutic properties, particularly in the fields of cancer treatment and antioxidant defense.

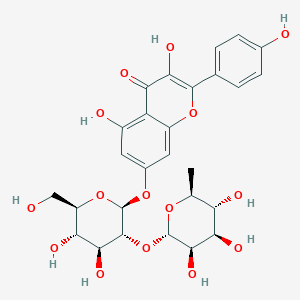

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a neohesperidoside sugar moiety attached at the C7 position. The chemical formula is , and it has a molecular weight of approximately 392.41 g/mol. The structure contributes to its solubility and biological interactions, influencing its pharmacological effects.

Antioxidant Activity

K7N exhibits notable antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that K7N effectively scavenges free radicals, with an IC50 value of 7.4 µM in DPPH radical scavenging assays . This activity suggests its potential role in preventing oxidative damage associated with various diseases.

Anticancer Activity

The anticancer properties of K7N have been extensively studied across various cancer cell lines. Key findings include:

- Cytotoxicity : K7N shows significant cytotoxic effects on human cancer cell lines such as A549 (lung), HepG2 (liver), and HeLa (cervical) with IC50 values of 0.53 µM, 0.2 µM, and 0.051 µM, respectively .

- Apoptosis Induction : In ovarian cancer cell lines (A2780/CP70, A2780/wt, OVCAR-3), K7N treatment led to increased apoptosis as evidenced by elevated caspase-3 and -7 activities at concentrations above 40 µM . The mechanism involves the activation of apoptotic pathways, highlighting K7N's potential as a chemotherapeutic agent.

- Cell Proliferation Inhibition : Studies indicate that K7N inhibits cell proliferation in breast carcinoma MDA-MB-453 cells, particularly affecting the G2/M phase of the cell cycle at concentrations starting from 10 µM .

The mechanisms underlying the biological activities of K7N are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : K7N reduces ROS levels, thereby protecting cells from oxidative damage .

- Cell Cycle Arrest : By modulating cyclin-dependent kinases (CDKs), K7N induces cell cycle arrest, which is crucial for inhibiting tumor growth .

- Apoptotic Pathway Activation : The compound activates intrinsic apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

Comparative Biological Activity

A comparative analysis of K7N with other flavonoids reveals its unique potency:

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 0.051 | HeLa | Apoptosis induction |

| Quercetin | Varies | Multiple | Antioxidant activity |

| Kaempferol | Varies | Ovarian | Cell cycle arrest |

Case Studies

- Study on Ovarian Cancer Cells : A study demonstrated that treatment with K7N at concentrations of 80 µM resulted in significant apoptosis in A2780/CP70 cells after just two hours of exposure, indicating rapid action against cancer cells .

- Breast Cancer Research : Another investigation highlighted that MDA-MB-453 cells treated with K7N showed a remarkable increase in apoptosis rates compared to controls, suggesting its effectiveness as a therapeutic agent against breast cancer .

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXENDZTYVXDP-CSJHBIPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938402 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17353-03-6, 31921-42-3 | |

| Record name | Kaempferol 7-O-neohesperidoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-neohesperidoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kaempferol 7-neohesperidoside and where is it found?

A1: this compound, also known as Kaempferol-7-O-neohesperidoside, is a flavonoid glycoside. Flavonoids are a large group of polyphenolic compounds widely distributed in plants, known for their potential health benefits. this compound has been identified in various plant species, including Achillea nobilis [], Polygonatum sibiricum [, ], Chimonanthus nitens [], Hosta species [], and Litchi chinensis [].

Q2: How does the structure of this compound influence its activity compared to other similar flavonoids?

A2: The specific position of the neohesperidose sugar moiety attached to the kaempferol structure plays a role in its biological activity. For instance, research has shown that this compound did not significantly affect cholesterol biosynthesis, in contrast to Kaempferol and its 3-glucoside derivative which showed a stimulatory effect []. This suggests that the position and type of glycosylation can significantly alter the biological activity of flavonoids.

Q3: What analytical techniques are commonly employed for the identification and quantification of this compound in plant extracts?

A3: High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) [, ] are commonly used techniques for the identification and quantification of this compound. These techniques allow for the separation, detection, and structural characterization of individual flavonoids within complex plant extracts.

Q4: Are there significant variations in the content of this compound between cultivated and wild-grown plant species?

A4: Yes, research has shown that the content of this compound can vary significantly between cultivated and wild-grown plant species. For example, a study on Polygonatum sibiricum revealed that the wild-grown type contained a significantly higher amount of this compound compared to the cultivated type []. This highlights the potential influence of environmental and cultivation factors on the phytochemical profile of plants.

Q5: Has this compound shown potential in inhibiting tumor cell growth?

A5: While this compound itself has not been extensively studied for its antitumor activity, a closely related compound, litchioside D, isolated from Litchi chinensis seeds, along with two other flavonoid glycosides, exhibited in vitro antitumor activity against A549, LAC, Hep-G2, and HeLa cell lines []. Further research is needed to determine if this compound possesses similar antitumor properties.

Q6: What is the significance of understanding the fragmentation patterns of this compound in mass spectrometry analysis?

A6: Understanding the fragmentation patterns of this compound in mass spectrometry is crucial for its accurate identification and structural elucidation. Studies have focused on characterizing the fragmentation pathways of flavonoid glycosides, including this compound, using techniques like Electrospray Ionization Tandem Quadrupole Mass Spectrometry (ESI-MS/MS) [, ]. These studies help establish specific diagnostic ions that allow researchers to confidently identify and quantify this compound in complex mixtures.

Q7: Has this compound been investigated for its potential neuroprotective effects?

A7: While specific studies on this compound's neuroprotective properties are limited, other flavonols, like Isorhamnetin, Kaempferol, and Quercetin, found in the ethyl acetate fraction of Opuntia ficus-indica var. saboten ripe fruit extracts, demonstrated a protective effect against oxidative stress in neuronal PC-12 cells []. This suggests potential avenues for future research exploring the neuroprotective potential of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。